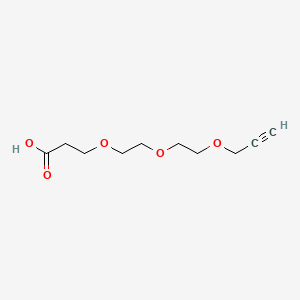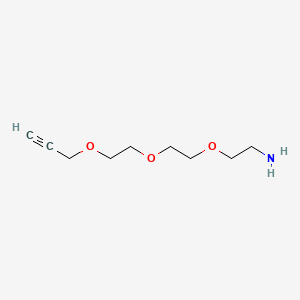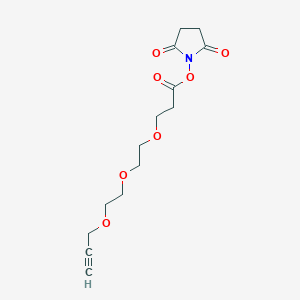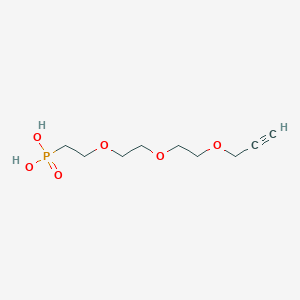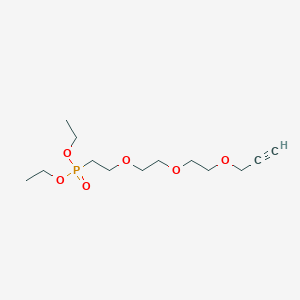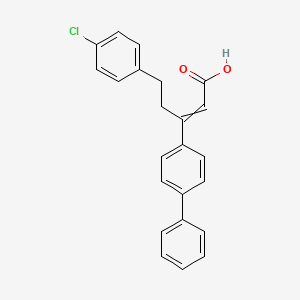
(Z)-3-(4-Biphenylyl)-5-(4-chlorophenyl)-2-pentenoic Acid
描述
(Z)-3-(4-Biphenylyl)-5-(4-chlorophenyl)-2-pentenoic Acid is an organic compound characterized by its unique structure, which includes biphenyl and chlorophenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(4-Biphenylyl)-5-(4-chlorophenyl)-2-pentenoic Acid typically involves the following steps:
Formation of Biphenyl and Chlorophenyl Precursors: The biphenyl and chlorophenyl groups are synthesized separately through standard organic synthesis methods.
Coupling Reaction: The two precursors are then coupled using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.
Formation of the Pentenoic Acid Moiety: The final step involves the formation of the pentenoic acid moiety through a series of reactions, including aldol condensation and subsequent reduction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
(Z)-3-(4-Biphenylyl)-5-(4-chlorophenyl)-2-pentenoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of methoxy-substituted derivatives.
科学研究应用
(Z)-3-(4-Biphenylyl)-5-(4-chlorophenyl)-2-pentenoic Acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (Z)-3-(4-Biphenylyl)-5-(4-chlorophenyl)-2-pentenoic Acid involves its interaction with specific molecular targets. The biphenyl and chlorophenyl groups allow the compound to bind to certain proteins and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of inflammatory pathways or induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
(Z)-3-(4-Biphenylyl)-5-(4-methylphenyl)-2-pentenoic Acid: Similar structure but with a methyl group instead of a chlorine atom.
(Z)-3-(4-Biphenylyl)-5-(4-fluorophenyl)-2-pentenoic Acid: Similar structure but with a fluorine atom instead of a chlorine atom.
Uniqueness
(Z)-3-(4-Biphenylyl)-5-(4-chlorophenyl)-2-pentenoic Acid is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. The chlorine atom can participate in various interactions, enhancing the compound’s reactivity and potential biological activity.
属性
IUPAC Name |
5-(4-chlorophenyl)-3-(4-phenylphenyl)pent-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClO2/c24-22-14-7-17(8-15-22)6-9-21(16-23(25)26)20-12-10-19(11-13-20)18-4-2-1-3-5-18/h1-5,7-8,10-16H,6,9H2,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXEKGLNMBLODQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=CC(=O)O)CCC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






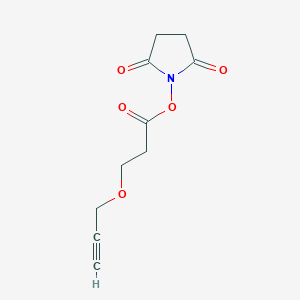
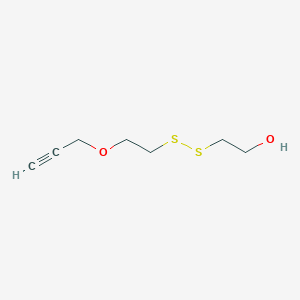
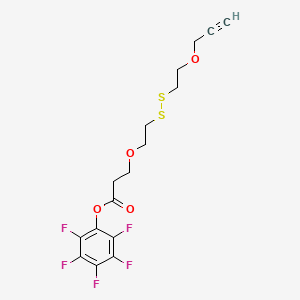
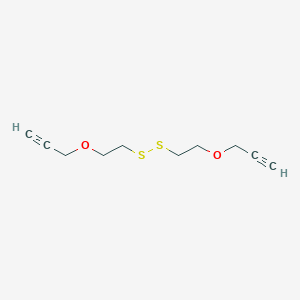
![2-[2-(2-Propynyloxy)ethoxy]ethylamine](/img/structure/B610227.png)
